Sumanirole - 179386-43-7

Sumanirole

Catalog Number: EVT-339448
CAS Number: 179386-43-7
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sumanirole, chemically identified as (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Z)-2-butenedioate, is a synthetic compound that serves as a highly selective dopamine D2 receptor agonist. [] Its primary role in scientific research stems from its unique ability to bind preferentially to the D2 receptor subtype over other dopamine receptor subtypes, making it a valuable tool in investigating the physiological and pathological roles of D2 receptors. [, ]

Synthesis Analysis
  • One approach involves starting from 8-hydroxyquinoline and building the tricyclic structure, followed by aziridine formation and a final dissolving metal reduction to yield Sumanirole. []
  • Another method uses quinoline as a starting material, with a key step being the stereoselective epoxidation of a 1,2-dihydroquinoline bearing a chiral auxiliary at N-1. [, ]
  • A more recent strategy involves proline-catalyzed sequential α-aminooxylation or α-amination followed by reductive cyclization of o-nitrohydrocinnamaldehydes. This method boasts high enantiomeric excess (ee) and yields, making it an efficient way to synthesize chiral Sumanirole. [, ]

Despite advances in chemical synthesis, Sumanirole's final step often involves a cryogenic dissolving metal reduction using lithium metal and liquid ammonia. This challenging process, requiring cryogenic temperatures and custom equipment, highlights the need for safer and more scalable synthesis methods. []

Molecular Structure Analysis

Detailed structural analyses are crucial to understanding Sumanirole's unique selectivity for the dopamine D2 receptor. Computational modeling, using methods like ab initio calculations, reveals how subtle differences in the highly homologous orthosteric binding site (OBS) of D2 and D3 receptors differentially affect binding affinity and functional efficacy. [] These studies emphasize the importance of specific structural features, including the N-1 and N-5 positions, and the physiochemical properties of their substituents, in influencing the interaction with dopamine receptors. []

Chemical Reactions Analysis

Research on Sumanirole's chemical reactions primarily focuses on its synthesis and its stability under various conditions. Studies have employed techniques like electrokinetic chromatography to assess its enantiomeric purity, ensuring that the undesired enantiomer is minimized. [] This rigorous analysis highlights the importance of maintaining the desired chiral form for optimal pharmacological activity.

Mechanism of Action

Sumanirole exerts its effects by directly binding to dopamine D2 receptors and activating downstream signaling pathways. Its high selectivity for D2 receptors over other dopamine receptor subtypes, like D1 and D3, translates into specific physiological responses attributed to D2 receptor function. [, ] This selective activation leads to various downstream effects, including elevation of striatal acetylcholine levels, decreased plasma prolactin levels, and suppression of dopamine neuron firing rates. [] Notably, while Sumanirole exhibits high affinity for D2 receptors, its selectivity may be lower than originally reported. [] This finding underscores the complexity of receptor-ligand interactions and the need for continuous refinement of pharmacological characterizations.

Applications
  • Understanding Dopaminergic Signaling: Its high selectivity for D2 receptors makes Sumanirole a valuable tool for dissecting the intricacies of dopaminergic signaling in various brain regions and physiological processes. [, , , , , ] Studies exploring decision-making under risk of punishment have revealed that D2 receptor activation by Sumanirole leads to a decrease in risk-taking behavior, highlighting the role of D2 receptors in risk assessment and aversion. []
  • Investigating Dopaminergic Interactions: The use of Sumanirole has enabled researchers to explore the complex interplay between D2 receptors and other neurotransmitter systems. [, , , ] Studies have revealed a cooperative interaction between D2 and muscarinic acetylcholine M1 receptors in the striatum, suggesting potential implications for developing therapies for movement disorders. [] Sumanirole's use has also shed light on the functional interactions between D2 receptors and the adenosine A2A receptor, highlighting the importance of these receptor heteromers in modulating locomotor activity and pre-pulse inhibition. [] Further research has implicated Sumanirole in unraveling the intricate interplay between D2 receptors and the angiotensin-(1-7) Mas receptor, revealing their cooperative role in anti-inflammatory responses within macrophages. []
  • Modulating Nicotine Tremor: Sumanirole has been used to dissect the role of dopamine receptors in modulating nicotine-induced kinetic tremor. Studies have shown that while Sumanirole itself does not affect tremor, the use of selective D2 and D3 receptor antagonists, alongside Sumanirole, highlights the intricate interplay between different dopamine receptor subtypes in regulating this nicotine-induced phenomenon. []
  • Elucidating Cancer Cell Behavior: Recent research has explored the potential of Sumanirole in influencing cancer cell behavior, particularly in glioblastoma multiforme. [] Studies have shown that D2 receptor antagonists, in contrast to Sumanirole, decrease spheroid formation in glioblastoma cell lines, suggesting that D2 receptor activation might contribute to aggressive cancer phenotypes. [] Further research is crucial to understand the intricate roles of D2 receptors in cancer development and progression.
Future Directions
  • Refining Selectivity: While highly selective for D2 receptors, newer research suggests that Sumanirole's selectivity may be lower than initially thought. [] Further investigations are needed to fully characterize its binding affinities across different dopamine receptor subtypes, contributing to a more precise understanding of its pharmacological profile.
  • Exploring Functional Selectivity: Sumanirole's potential for biased agonism, preferentially activating specific signaling pathways downstream of the D2 receptor, is an area for future exploration. [] Such investigations could unlock new therapeutic avenues by fine-tuning Sumanirole's actions and minimizing potential side effects.
  • Developing Novel Analogues: Synthesizing Sumanirole analogues with enhanced D2 receptor selectivity, improved pharmacokinetic properties, or tailored functional selectivity could lead to the development of next-generation therapeutics for various neurological and psychiatric disorders. [, ]

Raclopride

Compound Description: Raclopride is a dopamine receptor antagonist. It has a high affinity for the D2 and D3 receptor subtypes, with moderate affinity for the D4 subtype. [] Raclopride is commonly used as a pharmacological tool to investigate the role of dopamine D2/D3 receptors in various behavioral and physiological processes. []

Relevance: Raclopride is often used in conjunction with Sumanirole in research to block the effects of dopamine at D2 receptors, helping to clarify the specific role of Sumanirole's D2 receptor agonism. [, , ] This is particularly useful in studying the role of dopamine receptors in movement disorders such as Parkinson's disease. []

Ropinirole

Compound Description: Ropinirole is a non-ergot dopamine agonist that exhibits selectivity for D2-like dopamine receptors (D2, D3, and D4). [] It is a commonly prescribed medication for the treatment of Parkinson's disease and restless legs syndrome (RLS). [, , ]

Levodopa

Compound Description: Levodopa (L-dopa) is a precursor to dopamine that is converted to dopamine in the brain. [, ] It is considered the gold standard treatment for Parkinson's disease but can cause motor fluctuations, a significant complication with long-term use. []

Relevance: Levodopa is often used as a baseline therapy in studies investigating the efficacy of adjunctive treatments for advanced Parkinson's disease, such as Sumanirole. [, , ] Clinical trials frequently compare the effectiveness of Sumanirole in combination with Levodopa to Levodopa alone. [, ] This research aims to determine whether Sumanirole can improve motor symptoms and reduce motor fluctuations in patients already receiving Levodopa therapy. [, ]

Bromocriptine

Compound Description: Bromocriptine is an ergot dopamine agonist with a higher affinity for the D2 receptor subtype compared to other subtypes. [, ] It is used to treat conditions such as Parkinson's disease, hyperprolactinemia, and acromegaly. [, ]

Relevance: Bromocriptine, similar to Sumanirole, targets dopamine D2 receptors, making it a relevant comparator in studies investigating the efficacy and safety of different dopamine agonists. [, ] It serves as a point of reference for understanding the pharmacological effects of D2 receptor activation in various neurological conditions. [, ]

Pramipexole

Compound Description: Pramipexole is a preferential dopamine D3 receptor agonist with higher affinity for D3 receptors compared to D2 receptors. [, , ] It is used clinically to treat conditions such as Parkinson's disease and restless legs syndrome. [, , ]

PD128907

Compound Description: PD128907 is a highly selective dopamine D3 receptor agonist. [, , ] It is frequently used as a pharmacological tool to investigate the role of D3 receptors in various behavioral and physiological processes. [, , ]

Relevance: PD128907 is a valuable tool in research designed to differentiate the roles of D2 and D3 receptors. [, , ] Because Sumanirole displays high selectivity for D2 receptors, using PD128907 in comparative studies enables researchers to isolate and examine the specific contributions of D3 receptor activation to observed effects. [, ] This is crucial for gaining a comprehensive understanding of the complex interplay between D2 and D3 receptors in the dopaminergic system. [, ]

L-741,626

Compound Description: L-741,626 is a selective dopamine D2 receptor antagonist. [, , , ] This selectivity makes it a valuable tool for dissecting the specific roles of D2 receptors from other dopamine receptor subtypes. [, , , ]

Relevance: The use of L-741,626 is essential in studies involving Sumanirole to differentiate the effects mediated by D2 receptor activation from those involving other dopamine receptor subtypes. [, , ] For example, L-741,626 might be employed to block the effects of Sumanirole, thereby elucidating whether the observed physiological or behavioral changes are specifically attributable to D2 receptor activation. [, , ] This selective antagonist enables researchers to gain a more precise understanding of Sumanirole's mechanism of action and its interactions with the dopaminergic system. [, , ]

SCH23390

Compound Description: SCH23390 is a selective dopamine D1-like receptor antagonist. [, , , ] It is frequently employed in research to investigate the role of D1 receptors in various behavioral and physiological processes. [, , , ]

Relevance: SCH23390 helps researchers differentiate between the roles of D1 and D2 receptor subtypes in studies investigating Sumanirole's mechanism of action. [, , , ] This is important because dopamine signaling through D1 and D2 receptors can have distinct and sometimes opposing effects. [, , , ] For example, by administering SCH23390 in conjunction with Sumanirole, researchers can determine whether specific behavioral or physiological effects observed are due to Sumanirole's action on D2 receptors or potentially influenced by D1 receptor activity. [, , , ]

U99194

Compound Description: U99194 is a selective dopamine D3 receptor antagonist. [, ] It is a valuable tool for studying the specific role of the dopamine D3 receptor in various physiological and behavioral processes.

Relevance: U99194 helps researchers to differentiate between the roles of D2 and D3 receptor subtypes in studies investigating Sumanirole's mechanism of action. [, ] For example, U99194 might be employed to block the effects of endogenous dopamine or other D3 agonists, thereby isolating the effects of Sumanirole's D2 receptor activation. [, ] This selective antagonist enables researchers to gain a more precise understanding of Sumanirole's interactions with the dopaminergic system. [, ]

Apomorphine

Compound Description: Apomorphine is a non-selective dopamine agonist that activates both D1 and D2-like receptors. [, , ] It is a potent emetic and is primarily used in the treatment of Parkinson's disease. [, , ]

Relevance: Apomorphine serves as a comparator to Sumanirole in studying the effects of dopamine receptor activation. [, , ] Due to its non-selective nature, it helps researchers to understand the broader effects of dopamine stimulation, in contrast to the more selective actions of Sumanirole on D2 receptors. [, , ]

Quinpirole

Compound Description: Quinpirole is a dopamine agonist with high affinity for D2 and D3 receptors. [, , ] It is commonly used in research to investigate the role of these receptor subtypes in various behavioral and physiological processes.

SKF 81297

Compound Description: SKF 81297 is a selective dopamine D1 receptor agonist. [, , ] It is frequently used in research to investigate the role of D1 receptors in various behavioral and physiological processes. [, , ]

Relevance: SKF 81297 is often used in conjunction with Sumanirole to examine the interplay between D1 and D2 receptor activation in the dopaminergic system. [, , ] This is important because dopamine signaling through D1 and D2 receptors can have distinct and sometimes opposing effects. [, , ] For example, by administering SKF 81297 in conjunction with Sumanirole, researchers can determine whether specific behavioral or physiological effects observed are due to the combined action on both receptor subtypes or if one subtype plays a more dominant role. [, , ]

4-propyl-9-hydroxynaphthoxazine (PHNO)

Compound Description: PHNO is a dopamine D2/D3 receptor agonist that acts as a partial agonist at D2 receptors and a full agonist at D3 receptors. [] It is often used as a research tool to study the functions of dopamine receptors in the brain.

Relevance: PHNO and Sumanirole both target dopamine D2 receptors, and both are used in research to study glioblastoma. [] Comparing their effects helps researchers to understand how different levels of D2 receptor activation, partial versus full agonism, can influence cellular processes related to this disease. [] This knowledge is valuable for developing more effective treatments for glioblastoma by targeting specific dopamine receptor signaling pathways.

Properties

CAS Number

179386-43-7

Product Name

Sumanirole

IUPAC Name

(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,(H,13,15)/t8-/m1/s1

InChI Key

RKZSNTNMEFVBDT-MRVPVSSYSA-N

SMILES

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1

Synonyms

(5R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (2Z)-2-Butenedioate; (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-_x000B_2(1H)-one (2Z)-2-Butenedioate;

Canonical SMILES

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1

Isomeric SMILES

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.